molecular formula C13H19BrN2O2 B2858552 Tert-butyl N-[2-amino-1-(2-bromophenyl)ethyl]carbamate CAS No. 1903493-07-1

Tert-butyl N-[2-amino-1-(2-bromophenyl)ethyl]carbamate

Cat. No.: B2858552
CAS No.: 1903493-07-1
M. Wt: 315.211
InChI Key: LNVIRRHSAVJUJU-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-amino-1-(2-bromophenyl)ethyl]carbamate is a synthetic intermediate of significant interest in medicinal and organic chemistry. It features a tert-butyloxycarbonyl (Boc) protected primary amine and a chiral center adjacent to a 2-bromophenyl group, making it a valuable precursor for constructing complex molecules . The Boc protecting group is highly stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions to unveil the free amine, a crucial functional group for further derivatization . The presence of the bromine atom on the phenyl ring offers a key synthetic handle for further elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions . This allows researchers to introduce diverse aromatic and heteroaromatic systems, making this compound a central piece in structure-activity relationship (SAR) studies during drug discovery campaigns. Compounds with similar bromophenyl and carbamate motifs are frequently investigated in the synthesis of potential therapeutic agents, including those targeting various cancers . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[2-amino-1-(2-bromophenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O2/c1-13(2,3)18-12(17)16-11(8-15)9-6-4-5-7-10(9)14/h4-7,11H,8,15H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVIRRHSAVJUJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1903493-07-1
Record name tert-butyl N-[2-amino-1-(2-bromophenyl)ethyl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-amino-1-(2-bromophenyl)ethyl]carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation. One common synthetic route starts with the reaction of 2-bromoacetophenone with tert-butyl carbamate in the presence of a base such as sodium hydride. This is followed by the reduction of the resulting intermediate using a reducing agent like lithium aluminum hydride. The final step involves the protection of the amino group using tert-butyl chloroformate .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ alternative reagents and catalysts to optimize the reaction conditions and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-amino-1-(2-bromophenyl)ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding oxides, while reduction can yield amines or alcohols. Substitution reactions can produce a variety of substituted carbamates.

Scientific Research Applications

Tert-butyl N-[2-amino-1-(2-bromophenyl)ethyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-amino-1-(2-bromophenyl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and function. The bromophenyl group plays a crucial role in binding to the active site of the target enzyme, while the amino group can form hydrogen bonds with surrounding residues. This interaction can lead to the inhibition of enzyme activity and subsequent biological effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Tert-butyl Carbamate Derivatives

Compound Name Molecular Formula Molecular Weight Substituent (Position) Key Properties/Applications References
This compound C₁₃H₁₉BrN₂O₂ 315.21 Br (ortho) High steric hindrance; potential for cross-coupling reactions. Inferred
tert-butyl N-[2-amino-1-(3-bromophenyl)ethyl]carbamate C₁₃H₁₉BrN₂O₂ 315.21 Br (meta) Reduced steric hindrance compared to ortho-Br; higher reactivity in nucleophilic substitution.
tert-butyl N-[2-amino-1-(2-chlorophenyl)ethyl]carbamate C₁₃H₁₉ClN₂O₂ 270.76 Cl (ortho) Lower molecular weight; Cl may participate in Ullmann couplings.
tert-butyl N-[2-amino-1-(2-ethylphenyl)ethyl]carbamate C₁₅H₂₄N₂O₂ 264.36 C₂H₅ (ortho) Hydrophobic alkyl group enhances lipid solubility; used in drug delivery studies.
tert-butyl N-[2-amino-1-(4-methoxyphenyl)ethyl]carbamate C₁₄H₂₂N₂O₃ 266.34 OCH₃ (para) Electron-donating methoxy group stabilizes intermediates in photoredox catalysis.
tert-butyl N-{2-amino-1-[4-(dimethylamino)phenyl]ethyl}carbamate C₁₅H₂₅N₃O₂ 279.37 N(CH₃)₂ (para) Strong electron-donating group; potential applications in fluorescent probes.

Key Observations

Substituent Position :

  • Ortho-substituted derivatives (e.g., 2-bromo or 2-chloro) exhibit steric hindrance, slowing reactions like SN2 but favoring cross-coupling pathways .
  • Meta- or para-substituents (e.g., 3-bromo or 4-methoxy) enhance electronic delocalization, improving stability in intermediates .

Electronic Effects :

  • Electron-withdrawing groups (Br, Cl) increase electrophilicity, aiding nucleophilic aromatic substitution.
  • Electron-donating groups (OCH₃, N(CH₃)₂) stabilize carbocation intermediates in Boc deprotection .

Biological Relevance :

  • Ethyl or methoxy substituents improve lipid solubility, critical for blood-brain barrier penetration in CNS-targeting drugs .
  • Bromine’s role in radiolabeling (e.g., PET imaging) is inferred from analogs in radiopharmaceutical synthesis .

Synthetic Yields :

  • Chloro-substituted derivatives achieve ~77% yield in benzimidazolone syntheses, while bromo analogs may require optimized conditions due to heavier atom effects .

Biological Activity

Tert-butyl N-[2-amino-1-(2-bromophenyl)ethyl]carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and research applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C13H19BrN2O2C_{13}H_{19}BrN_2O_2 and a molecular weight of 315.20 g/mol. Its structure includes a tert-butyl group, an amino group, and a bromophenyl moiety, which contribute to its reactivity and biological interactions. The presence of these functional groups allows for various chemical transformations, making it a versatile building block in organic synthesis.

This compound exhibits its biological effects primarily through:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing its interaction with enzymes and receptors.
  • Hydrophobic Interactions : The bromophenyl group facilitates hydrophobic interactions, which can modulate the activity of various proteins.

These interactions are critical for the compound's role in enzyme inhibition and protein interactions, which are essential in therapeutic applications.

Biological Activity

Research indicates that this compound has several biological activities:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division and cancer progression.
    CompoundIC50 (µM)Target
    This compound0.56Tubulin
  • Antiproliferative Effects : In vitro studies demonstrated that it exhibits antiproliferative activity against various cancer cell lines. For example, it showed significant cytotoxicity against human myeloid leukemia cells (HL-60) with an IC50 value indicating potent activity.

Case Studies

  • Inhibition of Tubulin Polymerization : A study evaluated the effects of this compound on tubulin polymerization. The results indicated that this compound inhibited tubulin assembly by approximately 65%, comparable to known inhibitors like CA-4.
    • Experimental Setup : Cells were treated with varying concentrations of the compound, and flow cytometry was used to assess cell cycle alterations.
    • Results : Treated cells exhibited increased nuclear condensation, suggesting apoptosis induction.
  • Molecular Docking Studies : Molecular modeling studies have been conducted to predict the binding affinity of this compound to target proteins. These studies provide insights into how structural modifications could enhance its biological activity.

Applications in Research

This compound has diverse applications across several fields:

  • Medicinal Chemistry : It serves as a precursor in the synthesis of novel therapeutic agents targeting cancer and infectious diseases.
  • Biological Studies : The compound is used to explore enzyme mechanisms and protein interactions, contributing to the understanding of biochemical pathways.

Q & A

Q. What are the standard synthetic routes for Tert-butyl N-[2-amino-1-(2-bromophenyl)ethyl]carbamate?

The compound is typically synthesized via reaction of 2-bromo-substituted phenyl ethylamine with tert-butyl chloroformate (Boc anhydride) in the presence of a base like triethylamine. Anhydrous conditions and controlled temperatures (0–25°C) are critical to avoid side reactions. Yield optimization often involves stoichiometric adjustments and inert atmosphere maintenance .

Reagent Role Optimal Conditions
tert-Butyl chloroformateCarbamate group introducer0–25°C, anhydrous solvent
TriethylamineBase (neutralizes HCl)1.1–1.2 equivalents

Q. How is the compound characterized for purity and structural confirmation?

  • Purity : HPLC or GC-MS to assess residual solvents/byproducts.
  • Structure : NMR (¹H/¹³C) for functional group verification, IR for carbamate C=O stretch (~1690–1730 cm⁻¹), and X-ray crystallography (using SHELX or ORTEP-III) for absolute configuration determination .

Q. What safety precautions are recommended during handling?

While specific toxicity data for this compound is limited, structural analogs suggest avoiding inhalation/ingestion. Use PPE (gloves, goggles), work in a fume hood, and store at 2–8°C under nitrogen to prevent decomposition .

Advanced Research Questions

Q. How can reaction yields be optimized in large-scale syntheses?

Continuous flow reactors improve scalability by enhancing heat/mass transfer. Parameters to optimize:

  • Residence time : 10–30 minutes.
  • Solvent : Dichloromethane or THF for solubility.
  • Catalyst : DMAP (4-dimethylaminopyridine) accelerates carbamate formation .
Parameter Optimal Range Impact on Yield
Temperature20–25°CHigher than 30°C increases side reactions
Solvent polarityLow-to-mediumPrevents Boc-group hydrolysis

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in enzyme inhibition assays (e.g., IC₅₀ variability) may arise from:

  • Assay conditions : pH, ionic strength, or co-solvents (e.g., DMSO).
  • Protein source : Species-specific isoform differences. Validate findings using orthogonal methods (SPR, ITC) and replicate studies in multiple cell lines .

Q. How does the 2-bromophenyl group influence interactions with biological targets?

The bromine atom enhances hydrophobic interactions in enzyme active sites (e.g., kinase ATP pockets). Computational docking (AutoDock Vina) and MD simulations predict binding modes, while mutagenesis studies validate critical residues .

Target Interaction Type Key Residues
Kinase XHalogen bonding with Leu123Bromine–π interaction
Protease YVan der Waals contactsPhe156, Val189

Q. What are the limitations of using this compound in proteolysis-targeting chimera (PROTAC) design?

  • Steric hindrance : The tert-butyl group may reduce linker flexibility.
  • Metabolic stability : Susceptibility to esterase-mediated cleavage in vivo. Solutions: Introduce fluorine atoms or replace Boc with alternative protecting groups (e.g., Fmoc) .

Methodological Recommendations

  • Crystallography : Use SHELXL for refinement and ORTEP-III for visualization to resolve chiral centers .
  • Biological Assays : Pair enzymatic assays with cellular thermal shift assays (CETSA) to confirm target engagement .

Data Contradictions and Resolutions

  • Synthetic Yield Variability : Trace moisture degrades Boc intermediates; use molecular sieves and titrate base .
  • Biological Replicability : Standardize assay protocols (e.g., ATP concentration in kinase assays) .

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